molecular formula C14H22ClNO B5008141 3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine

Cat. No.: B5008141
M. Wt: 255.78 g/mol
InChI Key: ZLSSYEQUTMGISH-UHFFFAOYSA-N
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Description

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine is an organic compound that features a phenoxy group substituted with a chlorine atom and a methyl group, linked to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 2-chloro-6-methylphenol with an appropriate alkylating agent to introduce the propan-1-amine moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of the alkylating agent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to the target. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of the propan-1-amine.

    3-(2-chloro-6-methylphenoxy)-1,2-propanediol: Contains a diol group instead of the amine.

    2-(2-chloro-6-methylphenoxy)ethanol: Features an ethanol group instead of the propan-1-amine

Uniqueness

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-6-methylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-4-16(5-2)10-7-11-17-14-12(3)8-6-9-13(14)15/h6,8-9H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSSYEQUTMGISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=CC=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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